4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
A derivative of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid, specifically 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, has been synthesized from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea), demonstrating the versatility of fluorenylmethoxycarbonyl amino derivatives in synthesizing complex chemical structures Le & Goodnow, 2004. The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative related to the core structure of interest, is highlighted for its ability to protect hydroxy-groups, facilitating the synthesis of complex organic molecules, such as octathymidylic acid fragments, while maintaining stability against base-labile conditions Gioeli & Chattopadhyaya, 1982.
Applications in Solid Phase Synthesis
The fluorenylmethoxycarbonyl (Fmoc) group's utility extends to solid phase synthesis, where new phenylfluorenyl based linkers have been developed for their higher acid stability compared to standard linkers. These linkers facilitate the immobilization and modification of carboxylic acids and amines, with subsequent release of products achieving high yield and purity Bleicher, Lutz, & Wuethrich, 2000.
Molecular Structure and Bonding
The structural aspects of related compounds, such as 9-oxo-9H-fluorene-1-carboxylic acid, reveal intramolecular hydrogen bonding patterns that influence molecular stacking and interaction. This knowledge contributes to understanding the fundamental chemical behavior of fluorenylmethoxycarbonyl derivatives Coté, Lalancette, & Thompson, 1996.
Photocatalysis and Light Emission
Derivatives of this compound exhibit photocatalytic properties, as demonstrated by 3-amino-fluorene-2,4-dicarbonitriles (AFDCs), which catalyze decarboxylative arylation reactions under light, enabling the synthesis of benzylic amines and ethers Chen, Lu, & Wang, 2019. Furthermore, fluorenone-tetraphenylethene luminogens based on fluorenyl derivatives demonstrate solvatochromic effects and aggregation-induced emission, highlighting potential applications in sensitive water detection in organic solvents Chen et al., 2017.
Mechanism of Action
Target of Action
Similar compounds have been associated with targets such asamino acid derivatives , EAAT , Hydroxycarboxylic Acid Receptor (HCAR) , Free Fatty Acid Receptor , Fatty Acid Synthase (FASN) , Apical Sodium-Dependent Bile Acid Transporter , and G protein-coupled Bile Acid Receptor 1 .
Mode of Action
It’s known that the compound contains aFluoren-9-ylmethoxycarbonyl (Fmoc) group , which is commonly used in peptide synthesis for temporary protection of the amino group . The Fmoc group can be removed under mild basic conditions, allowing for the sequential addition of amino acids in peptide synthesis .
Biochemical Pathways
Given its structural similarity to other fmoc-protected amino acids, it’s likely involved inpeptide synthesis . The removal of the Fmoc group allows for the formation of peptide bonds, which are crucial in the creation of proteins and peptides.
Result of Action
As a potential component in peptide synthesis, it may contribute to the formation of specific peptide sequences, which can have various biological effects depending on their structure and the cells they interact with .
Future Directions
Biochemical Analysis
Biochemical Properties
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group in this compound is used to protect the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. The nature of these interactions is primarily based on the ability of the Fmoc group to temporarily block the amino group, allowing for selective deprotection and subsequent peptide bond formation .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. This compound influences cell function by facilitating the synthesis of peptides and proteins, which are essential for various cellular activities. It can impact cell signaling pathways, gene expression, and cellular metabolism by enabling the production of specific peptides that act as signaling molecules, transcription factors, or metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the reversible protection of amino groups in amino acids. The Fmoc group binds to the amino group, preventing it from participating in unwanted reactions. During peptide synthesis, the Fmoc group is selectively removed by a base, such as piperidine, allowing the amino group to form a peptide bond with another amino acid. This mechanism ensures the sequential addition of amino acids to form a peptide chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial for its effectiveness in peptide synthesis. This compound is generally stable at room temperature and can be stored for extended periods without significant degradation. Its stability can be affected by factors such as pH, temperature, and exposure to light. Long-term effects on cellular function have not been extensively studied, but its role in peptide synthesis suggests that it can have sustained effects on protein production and cellular activities .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound is effective in facilitating peptide synthesis without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular functions or causing oxidative stress. Threshold effects observed in studies indicate that there is a dosage range within which the compound is both effective and safe for use .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, which are essential for the formation of peptide bonds. The compound’s role in these pathways ensures the efficient production of peptides and proteins, which are vital for various cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments where peptide synthesis occurs. The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transporters .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum and cytoplasm, where peptide synthesis takes place. Targeting signals and post-translational modifications may direct the compound to these specific compartments, ensuring its effective participation in peptide synthesis. The activity and function of the compound are closely linked to its localization within these subcellular regions .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)thiane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c23-19(24)21(9-11-27-12-10-21)22-20(25)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJAASWNXTXYMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361470 |
Source
|
Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)thiane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368866-35-7 |
Source
|
Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)thiane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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